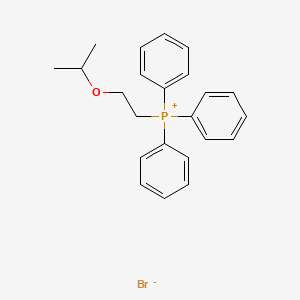
(2-Isopropoxyethyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropoxyethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl isopropyl ether. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH2OCH(CH3)2→Ph3P+CH2CH2OCH(CH3)2Br−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2-Isopropoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which facilitate deprotonation and subsequent reactions. Solvents such as THF, dichloromethane (DCM), and acetonitrile are frequently used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in substitution reactions, the product will be a new phosphonium salt with the substituted nucleophile.
科学的研究の応用
(2-Isopropoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Wittig reagents for olefination reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (2-Isopropoxyethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in, often involving the formation of carbon-phosphorus bonds.
類似化合物との比較
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Isopropyltriphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Isopropoxyethyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its isopropoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable reagent in specialized synthetic applications.
特性
CAS番号 |
101610-48-4 |
|---|---|
分子式 |
C23H26BrOP |
分子量 |
429.3 g/mol |
IUPAC名 |
triphenyl(2-propan-2-yloxyethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-20(2)24-18-19-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ADEGQHLPEQVJJK-UHFFFAOYSA-M |
正規SMILES |
CC(C)OCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

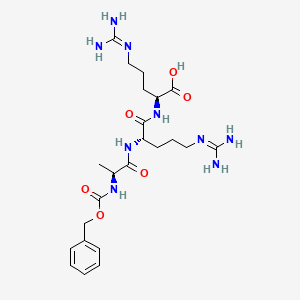

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
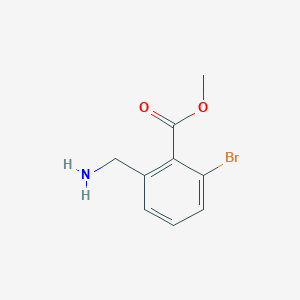
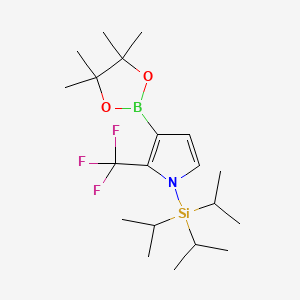

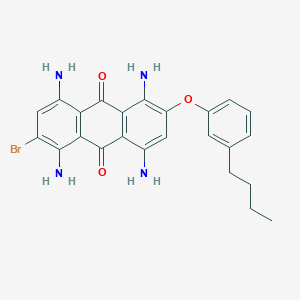
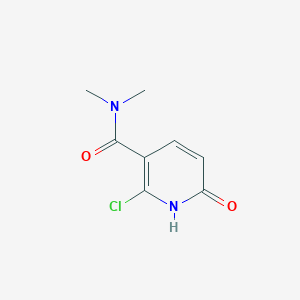

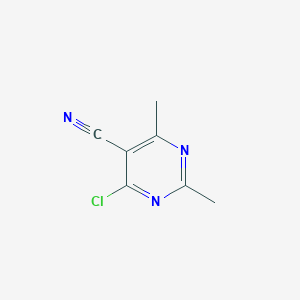
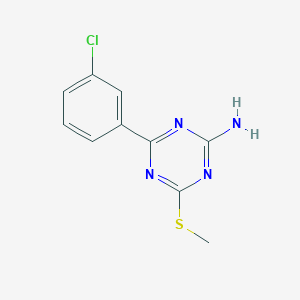
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
